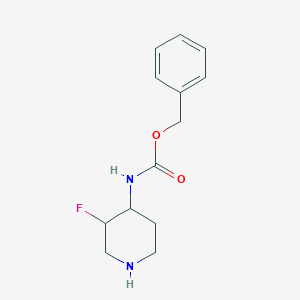

Benzyl 3-fluoropiperidin-4-ylcarbamate

Description

Benzyl 3-fluoropiperidin-4-ylcarbamate is a fluorinated piperidine derivative featuring a benzyl carbamate group at the 4-position and a fluorine atom at the 3-position of the piperidine ring. The fluorine atom introduces electronegativity and metabolic stability, while the benzyl carbamate group may modulate solubility and target binding affinity.

Properties

IUPAC Name |

benzyl N-(3-fluoropiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPWWTIOOLQURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620613 | |

| Record name | Benzyl (3-fluoropiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934536-12-6 | |

| Record name | Benzyl (3-fluoropiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-fluoropiperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Carbamate Formation: The final step involves the reaction of the fluorinated piperidine with benzyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

Industrial Production Methods

Industrial production of Benzyl 3-fluoropiperidin-4-ylcarbamate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzyl 3-fluoropiperidin-4-ylcarbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: N-oxides of Benzyl 3-fluoropiperidin-4-ylcarbamate

Reduction: Amines derived from the reduction of the carbamate group

Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups

Scientific Research Applications

Chemistry

In chemistry, Benzyl 3-fluoropiperidin-4-ylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, Benzyl 3-fluoropiperidin-4-ylcarbamate is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.

Mechanism of Action

The mechanism of action of Benzyl 3-fluoropiperidin-4-ylcarbamate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Key Observations :

- Fluorine Position : The 3-fluoro substitution in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to 4-fluoro derivatives .

- Carbamate vs.

Pharmacological and Toxicological Comparisons

Metabolic Stability

- Fluorine Impact: Fluorine at position 3 likely slows oxidative metabolism compared to non-fluorinated analogues (e.g., benzyl 4-aminopiperidine-1-carboxylate), as seen in other fluorinated pharmaceuticals .

- Electron-Withdrawing Effects : Fluorine’s electronegativity may alter piperidine ring basicity, affecting target binding and solubility .

Biological Activity

Benzyl 3-fluoropiperidin-4-ylcarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound, including the presence of a fluorine atom and a piperidine ring, contribute to its interaction with various biological targets, influencing its therapeutic potential.

Chemical Structure and Properties

The molecular formula of Benzyl 3-fluoropiperidin-4-ylcarbamate is , with a molecular weight of approximately 266.31 g/mol. Its structure includes:

- A benzyl group

- A piperidine ring with a fluorine substitution at the 3-position

- A carbamate functional group

This configuration enhances the compound's lipophilicity and binding affinity to biological targets.

The mechanism of action of Benzyl 3-fluoropiperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets, leading to modulation of various biological pathways. Notably, compounds with similar structures have shown promise in inhibiting key signaling pathways involved in inflammation and cancer progression .

Biological Activity

Research indicates that Benzyl 3-fluoropiperidin-4-ylcarbamate exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may act as an antiviral agent by disrupting viral replication processes. Similar compounds have been noted for their ability to inhibit viral capsid assembly, which is crucial for viral propagation.

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in inflammatory responses, such as PAD4 (peptidylarginine deiminase type 4). Inhibitors of PAD4 have shown efficacy in treating inflammatory diseases and certain cancers due to their role in modulating immune responses .

- Neuropharmacological Effects : Given the structural similarities to other piperidine derivatives, there is potential for this compound to exhibit neuropharmacological effects, possibly interacting with neurotransmitter systems or serving as an acetylcholinesterase inhibitor .

Case Studies

Several studies have explored the biological activity of Benzyl 3-fluoropiperidin-4-ylcarbamate:

- Study on Antiviral Properties : Research involving analogs of this compound demonstrated significant antiviral activity against Hepatitis B virus (HBV) by misdirecting capsid protein dimers to assemble empty capsids, thereby preventing viral DNA synthesis in hepatocytes.

- Inflammation Model : In experimental models of colitis and autoimmune diseases, compounds structurally related to Benzyl 3-fluoropiperidin-4-ylcarbamate showed promising results in reducing inflammation and modulating immune responses .

Comparative Analysis

To better understand the uniqueness and potential applications of Benzyl 3-fluoropiperidin-4-ylcarbamate, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Benzyl 3-Fluoropiperidin-4-ylcarbamate | Piperidine ring with one fluorine | Moderate antiviral activity | Enhanced binding affinity due to fluorine substitution |

| Benzyl (4,4-difluoropiperidin-3-yl)carbamate | Two fluorines at different positions | Antiviral properties | Increased potency compared to monofluorinated analogs |

| tert-butyl N-(3-fluoropiperidin-4-yl)carbamate | tert-butyl group addition | Inhibitory effects on specific enzymes | Improved solubility and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.